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CMP (hydrochloride)

Cat. No.: B1163576
M. Wt: 187.7
InChI Key: RYSRUDSPAWBEGA-UHFFFAOYSA-N
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Description

Significance of CMP in Nucleotide Chemistry and Metabolism

Cytidine (B196190) Monophosphate (CMP) is a ribonucleoside monophosphate composed of a cytosine base, a ribose sugar, and a single phosphate (B84403) group. wikipedia.org It serves as a monomeric unit in the synthesis of RNA, a critical macromolecule for gene expression and regulation. wikipedia.org Beyond its structural role in RNA, CMP is a key intermediate in pyrimidine (B1678525) nucleotide metabolism. taylorandfrancis.comnih.gov

The metabolic pathways involving CMP are central to cellular function. It can be phosphorylated to cytidine diphosphate (B83284) (CDP) and subsequently to cytidine triphosphate (CTP) by enzymes such as CMP kinase. wikipedia.org CTP is an essential precursor for the synthesis of not only RNA but also various phospholipids, which are fundamental components of cell membranes. nih.govpatsnap.com

Furthermore, CMP is involved in salvage pathways that recycle nucleosides and nucleotides from the degradation of nucleic acids. nih.gov For instance, uridine (B1682114)/cytidine kinase can phosphorylate cytidine to form CMP, ensuring an adequate supply of pyrimidine nucleotides for cellular needs. nih.gov The deamination of CMP can lead to the formation of uridine monophosphate (UMP), highlighting the interconnectedness of nucleotide metabolic pathways. oup.com

Key Metabolic Roles of CMP:

Metabolic ProcessRole of CMPResulting Product(s)Significance
RNA Synthesis Monomeric building blockRNAEssential for gene expression and protein synthesis. wikipedia.org
Phosphorylation Substrate for CMP kinaseCytidine Diphosphate (CDP)Precursor for CTP synthesis. wikipedia.org
Phospholipid Biosynthesis Indirectly, via CTPPhosphatidylcholine, etc.Crucial for cell membrane structure and function. nih.govpatsnap.com
Salvage Pathways Product of cytidine phosphorylationCMPRecycles nucleosides for nucleotide synthesis. nih.gov
Interconversion Can be deaminatedUridine Monophosphate (UMP)Connects cytidine and uridine metabolic pathways. oup.com

Relevance of Hydrochloride Salt Forms and Acidic Environments in Research

In chemical and biochemical research, the physical and chemical properties of a compound can significantly impact experimental outcomes. The use of hydrochloride salts of compounds like CMP is a common and valuable practice for several reasons.

Hydrochloride salts are formed by reacting a basic compound, often containing an amine group, with hydrochloric acid. pharmaoffer.comwisdomlib.org This conversion to a salt form frequently enhances the compound's stability and aqueous solubility. pharmaoffer.comwisdomlib.orgpharmainfonepal.com For many organic molecules that are otherwise poorly soluble in water, the hydrochloride salt form allows for the preparation of aqueous solutions, which is critical for most biological assays and experiments conducted in physiological-like conditions. ontosight.ainih.gov

The improved stability of hydrochloride salts can also be advantageous for storage and handling, reducing degradation over time. pharmainfonepal.com Furthermore, the formation of a salt can lead to a more crystalline and physically manageable solid, which is easier to purify, weigh, and handle in a laboratory setting. pharmainfonepal.com

The study of biochemical processes in acidic environments is also of great importance. The pH of a solution can profoundly influence the structure and function of biological macromolecules, particularly enzymes. ubc.casolubilityofthings.com Many enzymes have an optimal pH range for their activity, and deviations from this range can lead to reduced or complete loss of function. libretexts.orgrupahealth.com Therefore, the ability to control and study reactions under specific acidic conditions, facilitated by the use of salts like hydrochlorides, is essential for understanding the mechanisms of biological catalysis and regulation. ubc.ca

Advantages of Using Hydrochloride Salts in Research:

PropertyBenefit in a Research Context
Enhanced Solubility Facilitates the preparation of aqueous solutions for biological assays. ontosight.ainih.gov
Improved Stability Increases shelf-life and reduces degradation during experiments. pharmainfonepal.com
Crystallinity Allows for easier handling, purification, and weighing of the compound. pharmainfonepal.com
Controlled Acidity Enables the study of pH-dependent biological processes. ubc.ca

Historical Context of Foundational Research on CMP and Derivatives

The journey to understanding the structure and function of nucleotides like CMP is a cornerstone of modern molecular biology. The foundational work on the chemical synthesis of nucleotides by Lord Alexander Todd and his colleagues was a monumental achievement that paved the way for the elucidation of the structure of DNA. rsc.org This research, for which Todd received the Nobel Prize in Chemistry in 1957, provided the chemical basis for understanding how genetic information is stored and transmitted. rsc.org

Early research into cytidine and its derivatives dates back to the mid-20th century, with initial explorations into their roles in cellular repair and cognitive function. caringsunshine.com The synthesis of α-cytidine was first reported in 1970 by Sanchez et al., who reacted D-ribose with cyanamide (B42294) and then with cyanoacetylene. rsc.org

The development of synthetic methods for nucleosides and nucleotides, including their derivatives, has been a continuous area of research. rsc.orgbeilstein-journals.orgresearchgate.net These synthetic advancements have been crucial for producing the tools necessary to probe the intricate functions of these molecules in biological systems. For instance, the synthesis of modified CMP derivatives has been instrumental in studying the mechanisms of enzymes like sialyltransferases. ubc.ca The historical progression of research on CMP and its derivatives highlights a continuous effort to unravel their biological significance through chemical synthesis and biochemical analysis. slideshare.netslideshare.net

Properties

Molecular Formula

C10H17N · HCl

Molecular Weight

187.7

InChI

InChI=1S/C10H17N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-4,7,9,11H,5-6,8H2,1-2H3;1H

InChI Key

RYSRUDSPAWBEGA-UHFFFAOYSA-N

SMILES

CC(NC)CC1=CCC=CC1.Cl

Synonyms

1-(1’,4’-cyclohexadienyl)-2-methyl Aminopropane

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cmp and Analogs

Chemo-Enzymatic Synthesis Pathways of Activated CMP Derivatives

Chemo-enzymatic synthesis has emerged as a powerful tool, combining the precision of enzymatic catalysis with the versatility of chemical methods to produce complex molecules like activated CMP derivatives. nih.gov This approach is particularly favored for synthesizing sialic acid-containing structures, offering high selectivity and avoiding the need for extensive protection-deprotection strategies. nih.govescholarship.org A common strategy involves one-pot, multi-enzyme systems that can convert simple starting materials into complex sialosides in a matter of hours. nih.gov

Optimization of Reaction Conditions for Enzymatic Conversion

The efficiency of chemo-enzymatic synthesis is highly dependent on the optimization of reaction parameters to maximize product yield and minimize degradation. Key factors that are often fine-tuned include pH, temperature, and the concentration of substrates and cofactors.

For the synthesis of CMP-sialic acid derivatives, the pH is a critical parameter. Studies using Neisseria meningitidis CMP-sialic acid synthase have shown that the optimal pH range for its activity is between 6.5 and 9. oup.com Within this range, there is no significant variation in the reaction kinetics. oup.com Temperature also plays a crucial role. For instance, in the enzymatic synthesis of modified nucleoside 5'-monophosphates using deoxycytidine kinase (dCK) and deoxyadenosine (B7792050) kinase (dNK), the highest catalytic efficiencies were observed at 60°C for dCK and 70°C for dNK. mdpi.com However, to prevent potential denaturation of the enzymes and the sensitive nucleotide products during prolonged reactions, a more moderate temperature of 37°C is often chosen for extended studies. mdpi.com

The concentration of metal ions, such as Mg2+, is another important factor. In the synthesis of 3'-sialyllactose, the CMP-sialic acid synthetase (CSS) reaction requires Mg2+. nih.gov It was found that 20 mM MgCl2 was sufficient, and higher concentrations did not enhance the reaction rate or yield. nih.gov Similarly, the addition of stabilizing agents like L-cysteine can be beneficial for enzyme activity and stability. nih.gov

Time-resolved 31P Nuclear Magnetic Resonance (NMR) has proven to be a valuable, non-destructive technique for real-time monitoring and optimization of these reactions. oup.com It allows for the direct quantification of all phosphorylated substrates, intermediates, and products, providing a comprehensive view of the reaction progress and enabling precise adjustments to the conditions. oup.com

Table 1: Optimized Conditions for Enzymatic Synthesis

ParameterEnzyme SystemOptimal Value/RangeReference
pH Neisseria meningitidis CMP-sialic acid synthase6.5 - 9.0 oup.com
pH dNK8.0 mdpi.com
pH dCK8.5 mdpi.com
Temperature dCK60°C mdpi.com
Temperature dNK70°C mdpi.com
Temperature General (for stability)37°C mdpi.com
Mg2+ Concentration CMP-sialic acid synthetase (CSS)20 mM nih.gov

This table is interactive. Click on the headers to sort the data.

Role of Specific Enzymes in Biosynthetic Routes

A variety of enzymes are instrumental in the biosynthetic pathways leading to activated CMP derivatives. These enzymes catalyze specific, often stereoselective, transformations that are challenging to achieve through purely chemical means.

CMP-Sialic Acid Synthetases (CSS) , also known as CMP-Neu5Ac synthetases, are central to the activation of sialic acids. They catalyze the condensation of cytidine (B196190) triphosphate (CTP) with sialic acid to form CMP-sialic acid, the activated sugar donor for sialyltransferases. nih.govoup.com These enzymes are found in a wide range of organisms, from bacteria to humans, and exhibit a conserved reaction mechanism. oup.comacs.org The CSS from Neisseria meningitidis is particularly noted for its tolerance to variations in the sialic acid substrate, making it a versatile tool for creating a diverse library of CMP-sialic acid analogs. oup.com

In some biosynthetic pathways, other enzymes work in concert with CSS. For example, sialic acid aldolase (B8822740) (Neu5Ac aldolase) catalyzes the reversible condensation of N-acetylmannosamine (ManNAc) and pyruvate (B1213749) to form N-acetylneuraminic acid (Neu5Ac), the most common sialic acid. nih.govnih.gov By co-expressing Neu5Ac aldolase and CMP-Neu5Ac synthetase in a single engineered E. coli strain, a large-scale and economical production of CMP-Neu5Ac can be achieved. nih.gov

In the biosynthesis of legionaminic acid, a structurally related sialic acid, a different set of enzymes is involved. A hydrolyzing UDP-N-acetylglucosamine 2-epimerase (NeuC) first converts UDP-GlcNAc to ManNAc. acs.org This is followed by the action of a sialic acid synthase (NeuB) , which condenses ManNAc with phosphoenolpyruvate (B93156) (PEP) to produce sialic acid. acs.org Finally, a CMP-sialic acid synthetase homologue (NeuA) activates the legionaminic acid to its CMP derivative. acs.org

The generation of the necessary CTP for these reactions is also a key consideration. Adenylate kinase has been shown to be effective in generating CTP from CMP in situ, which is then used by CMP-NeuAc synthetase. harvard.edu This enzymatic regeneration of the high-energy triphosphate is a cost-effective strategy in large-scale synthesis. harvard.edu

Table 2: Key Enzymes in CMP Derivative Biosynthesis

EnzymeEC NumberFunctionReference
CMP-Sialic Acid Synthetase (CSS)2.7.7.43Activates sialic acid by condensing it with CTP. nih.govoup.com
Sialic Acid Aldolase4.1.3.3Catalyzes the formation of sialic acid from N-acetylmannosamine and pyruvate. nih.govnih.gov
UDP-N-acetylglucosamine 2-epimerase (NeuC)---Converts UDP-GlcNAc to ManNAc. acs.org
Sialic Acid Synthase (NeuB)---Condenses ManNAc with PEP to form sialic acid. acs.org
Adenylate Kinase---Regenerates CTP from CMP. harvard.edu

This table is interactive. Click on the headers to sort the data.

Strategies for Chemical Modification and Derivatization of the Cytidine Moiety

While enzymatic methods offer high selectivity, chemical synthesis provides the flexibility to introduce a wide array of modifications to the cytidine moiety of CMP, leading to analogs with novel properties and research applications.

Synthesis of Substituted CMP Analogs and Their Research Utility

The synthesis of substituted CMP analogs is a significant area of research, driven by the need for molecular probes, therapeutic agents, and tools to study biological processes. researchgate.netmdpi.comdovepress.commdpi.com Modifications can be introduced at various positions on the cytidine nucleobase or the ribose sugar.

For instance, N4-modified cytidine nucleotides have been synthesized and incorporated into nucleic acids. google.com These modifications can alter the hydrogen bonding properties and can be used in techniques like SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to develop aptamers with enhanced binding affinities. google.com The substitution at the C5-position of the pyrimidine (B1678525) ring is another common strategy, leading to analogs like 5-methylcytidine.

The synthesis of these analogs often involves multi-step chemical reactions. For example, novel 10-substituted camptothecin (B557342) analogs have been synthesized with a carbamate (B1207046) linker, demonstrating the modularity of chemical synthesis in creating complex molecules. researchgate.net Similarly, heterocyclic curcumin (B1669340) analogs have been synthesized through ultrasonic-assisted methods, highlighting the use of modern synthetic techniques to improve reaction efficiency. dovepress.com

These substituted CMP analogs have found utility in various research areas. Dephosphonated CMP-Neu5Ac analogs have been synthesized and evaluated as inhibitors of GM3-synthase, an enzyme involved in ganglioside biosynthesis. researchgate.net Such inhibitors could have therapeutic potential in diseases like cancer and ischemic conditions. researchgate.net

Regioselective Functionalization Approaches

A key challenge in the chemical modification of complex molecules like cytidine is achieving regioselectivity—the ability to modify a specific functional group in the presence of other, similar groups. researchgate.net Traditional methods often rely on a series of protection and deprotection steps, which can be inefficient. researchgate.net

Modern organic synthesis emphasizes the development of protecting-group-free strategies that exploit the inherent differences in the reactivity of functional groups. researchgate.net For example, methods have been developed for the regioselective acylation of cytidine derivatives. researchgate.net

Another powerful approach is the use of boronic esters as temporary protecting groups for the 2',3'-diol of the ribose moiety. nih.gov This allows for regioselective O-glycosylation at the 5'-hydroxyl group, enabling the synthesis of disaccharide nucleosides. nih.gov This method is applicable to a range of nucleosides, including cytidine. nih.gov

Late-stage functionalization (LSF) is an emerging strategy that allows for the direct modification of C-H bonds in complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov This approach has been successfully applied to the functionalization of azines and can be extended to nucleosides like cytidine. nih.gov The regioselectivity of these reactions can often be controlled by the choice of activating groups and reaction conditions. nih.gov

The development of multicomponent reactions (MCRs) also offers an efficient route to regioselectively synthesized, functionalized heterocyclic compounds, including derivatives that could be analogous to parts of the cytidine structure. researchgate.net These one-pot reactions can generate molecular diversity quickly and efficiently. researchgate.net

Mechanistic Investigations of Reactions Involving Cmp and Its Hydrochloride Forms

Enzymatic Reaction Mechanisms and Kinetic Studies

Enzymes that interact with CMP and its derivatives are crucial for the biosynthesis of nucleotides and the transfer of sugar moieties in glycosylation. The study of their reaction mechanisms and kinetics reveals the intricate choreography of molecular recognition, conformational changes, and catalytic events.

Nucleotide Cycle and Phosphate (B84403) Transfer Mechanisms

The phosphorylation of CMP to cytidine (B196190) diphosphate (B83284) (CDP) is a critical step in the nucleotide salvage pathway and the de novo synthesis of pyrimidine (B1678525) nucleotides. This reaction is catalyzed by nucleoside monophosphate kinases (NMPKs), specifically CMP kinase (CMPK). nih.govtandfonline.com These are bi-substrate enzymes that facilitate the reversible transfer of a phosphoryl group from a donor, typically ATP, to the NMP. nih.govresearchgate.net

The catalytic cycle of NMPKs involves significant conformational changes. These enzymes are generally composed of three main domains: a CORE domain, an NMP-binding domain, and a LID domain. nih.govresearchgate.net The binding of substrates induces large-scale domain movements, shifting the enzyme from an "open" to a "closed" conformation. nih.govresearchgate.net This closure brings the substrates into the correct orientation for catalysis within the active site.

Studies on CMPK from Thermus thermophilus have revealed five distinct structural states: ligand-free, CMP "open," CMP "closed," an ADP-CDP-Gd³⁺ complex, and a CDP-bound form. nih.gov The ligand-free and CMP "open" forms are in an open conformation, while the others are closed. nih.gov Interestingly, the existence of a CMP-bound "open" state suggests an intrinsic conformational fluctuation in the enzyme. nih.gov The structure of the ADP-CDP complex, representing the enzyme with both a phosphoryl donor and acceptor bound, shows that the terminal phosphate groups of ADP and CDP have a similar geometry to those of two ADP molecules in adenylate kinase, suggesting a common catalytic mechanism across different NMP kinases. nih.gov This mechanism is thought to be an associative in-line displacement, where the attacking phosphate and the leaving group are positioned on opposite sides of the phosphorus atom being transferred.

The reaction is believed to follow a random bi-bi mechanism, where either substrate can bind first, followed by the second substrate, catalysis, and then sequential release of the products. nih.gov A schematic representation of the reaction cycle for T. thermophilus CMPK illustrates the series of conformational changes that occur upon substrate binding and product release. researchgate.net

Glycosylation Mechanisms Involving CMP-Activated Sugars

CMP plays a crucial role in glycosylation, not as a direct participant in the phosphate cycle, but as a carrier for activated sugars. The most prominent example is CMP-sialic acid (CMP-Neu5Ac), the universal donor substrate for sialyltransferases, enzymes that attach sialic acid to the termini of glycan chains on proteins and lipids. nih.govnih.gov Sialic acids are unique in that they are activated as cytidine mononucleotide-phosphates, whereas most other sugars in animals are activated with UDP or GDP. nih.govuzh.ch

The synthesis of CMP-Neu5Ac is catalyzed by CMP-sialic acid synthetase (CSAS), which joins sialic acid with CTP, releasing pyrophosphate. nih.govnih.gov In vertebrates, this activation step occurs in the nucleus, after which CMP-Neu5Ac is transported to the Golgi apparatus for use by sialyltransferases. nih.gov

Another important CMP-activated sugar is CMP-3-deoxy-D-manno-octulosonic acid (CMP-Kdo). jst.go.jp The enzyme CMP-Kdo synthetase (CKS) directly couples Kdo to CMP from CTP. jst.go.jp This reaction is notable because the sugar is linked to a monophosphate (NMP) rather than a diphosphate (NDP), a feature shared with CMP-sialic acid. jst.go.jp

The enzymatic mechanism of glycosyltransferases that use these activated sugars generally proceeds through one of two main pathways, leading to either inversion or retention of the anomeric stereochemistry. Inverting glycosyltransferases utilize a direct displacement SN2-like mechanism. Retaining glycosyltransferases, however, employ a two-step, double displacement mechanism that involves a covalent glycosyl-enzyme intermediate. researchgate.net

The conversion of CMP-Neu5Ac to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) is another critical reaction in many mammals, catalyzed by CMP-Neu5Ac hydroxylase (CMAH). nih.gov This monooxygenase reaction involves an electron transport system that includes NADH-dependent cytochrome b₅ reductase and cytochrome b₅, with NADH serving as the electron donor. nih.gov

Substrate Recognition and Catalytic Site Dynamics

The specificity and efficiency of enzymes that process CMP and its derivatives are dictated by precise substrate recognition and dynamic changes within the catalytic site. For CMP kinases, substrate binding induces a conformational change that closes the active site, a mechanism that helps to exclude water and position the substrates for phosphoryl transfer. nih.govtandfonline.com The binding of CMP is a prerequisite for the binding of the ATP phosphoryl donor in some kinases, highlighting a substrate-assisted conformational change mechanism. researchgate.net The structure of the enzyme toggles between open and closed states, suggesting that a conformational selection model, rather than a simple induced-fit model, governs substrate recognition. nih.gov

In the case of the CMP-sialic acid transporter (CST), which moves CMP-Sia into the Golgi, specific amino acid residues are critical for substrate recognition. researchgate.net Studies have identified that residues such as Tyr214 and Ser216 are crucial for interacting with the sialic acid portion of the substrate, ensuring that only the correct nucleotide sugar is transported. researchgate.net

For enzymes like polynucleotide kinase (PNK), which phosphorylates 5'-hydroxyl termini in DNA, distinct surfaces within the kinase active site are responsible for recognizing different parts of the DNA substrate. oup.com This bipartite DNA-binding surface explains the enzyme's preference for recessed 5'-termini, which are common intermediates in DNA repair. oup.com

Radical Formation and Transfer Mechanisms in Crystalline Systems

The study of radiation effects on crystalline CMP provides fundamental insights into the direct damage pathways in DNA. Ionizing radiation can lead to the formation of various radical species through electron gain and loss, followed by subsequent chemical transformations.

Radiation-Induced Radical Pathways

When crystalline solids of nucleotides or their components are exposed to ionizing radiation, such as X-rays, a cascade of events is initiated. nih.govallenpress.com The primary products are often radical cations (formed by electron loss) and radical anions (formed by electron gain). nih.gov These initial species are often unstable and can transform into more stable secondary radicals through processes like deprotonation, protonation, or bond cleavage. nih.govoup.com

In studies of X-irradiated cytosine·HCl crystals doped with 5-methylcytosine (B146107), several radical species were identified at low temperatures (12 K) using Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy. nih.gov These included cytosine reduction and oxidation products, as well as C5 and C6 H-addition radicals. nih.gov At room temperature, the dominant species were the C6 H-addition radical (the 5-yl radical) and a radical formed by H-abstraction from the methyl group of the dopant, known as the 3αH radical. nih.gov The presence and stability of these radicals are highly dependent on the temperature and the specific crystalline environment. nih.govallenpress.com

Similarly, studies on other nucleotides like guanine (B1146940) hydrochloride monohydrate have shown the formation of electron-gain and electron-loss centers, as well as radicals resulting from the attack of species like hydroxyl radicals, which can be formed from co-crystallized water molecules. nih.gov The specific hydrogen-bonding network within the crystal can mediate these reactions. nih.gov In some cases, the initial radical species can lead to the cleavage of the sugar-phosphate backbone.

Electron and Hole Transfer Dynamics in Nucleosides and Nucleotides

Following the initial ionization event, the resulting electron (an excess negative charge) and hole (an excess positive charge, or radical cation) can migrate through the crystalline lattice or along a DNA strand. This charge transfer is a critical process that determines the ultimate location of the damage. mdpi.com

Electron Transfer: Low-energy electrons produced by ionizing radiation can attach to nucleobases, forming temporary negative ions or shape resonances. nih.gov This process can be coupled to electron transfer from the base's π* orbital to a σ* orbital of the sugar-phosphate backbone, potentially leading to a single-strand break (SSB) through the cleavage of a C-O phosphoester bond. nih.gov In isolated, gas-phase studies of dCMP, electron attachment can induce such bond cleavage. nih.govresearchgate.net However, the fate of the radical anion is highly dependent on its environment. In the absence of a proton source, the anion might be stable, but intramolecular proton transfer can occur, for example, from the sugar moiety to the cytosine base, which can alter the subsequent chemical pathway. nih.govresearchgate.net In aqueous solutions, hydrated electrons are generally found not to induce SSBs, highlighting the critical role of the environment in mediating these radical reactions. mdpi.comnih.gov

Hole Transfer: The initial "hole" is often formed on the phosphate group or the sugar moiety. mdpi.com This hole can then rapidly transfer to the nucleobases, which have lower ionization potentials. mdpi.com Among the DNA bases, guanine has the lowest ionization potential, making it the most likely ultimate trap for the migrating hole in a DNA duplex. In single-component crystals like cytosine·HCl, the hole remains on the cytosine base, forming a cation radical. nih.gov This hole transfer from the sugar-phosphate backbone to the bases is a crucial step that localizes the oxidative damage on the information-carrying part of DNA. mdpi.com The dynamics of both electron and hole transfer occur on ultrafast timescales, from femtoseconds to picoseconds. nih.govamolf.nl

Reaction Pathways in Acidic Media

In acidic environments, Cytidine Monophosphate (CMP) and its hydrochloride salt are susceptible to specific chemical transformations, primarily involving the cleavage of covalent bonds. The reaction pathways are significantly influenced by the hydrogen ion concentration (pH) of the medium. The most prominent reaction is the acid-catalyzed hydrolysis of the N-glycosidic bond, which links the cytosine base to the ribose sugar moiety. spcmc.ac.in

This hydrolysis reaction leads to the separation of the nucleobase from the sugar-phosphate backbone, yielding cytosine and ribose-5-phosphate. The general stability of the N-glycosidic bond in nucleosides is dependent on the nature of the base; pyrimidine nucleosides, including cytidine and its phosphorylated forms like CMP, are notably more resistant to acid hydrolysis compared to purine (B94841) nucleosides. spcmc.ac.in For instance, while purine ribonucleosides can be hydrolyzed by heating with 0.1 N HCl, pyrimidine nucleosides may require more stringent conditions, such as boiling with 3 N HCl, to achieve cleavage. spcmc.ac.in Nevertheless, under strongly acidic conditions, the rupture of the glycosidic bond in 5'-CMP is a significant degradation pathway. google.com

Another potential reaction in acidic media is the hydrolysis of the phosphoester bond, which connects the phosphate group to the ribose sugar. Studies have shown that in the pH range of 3.5 to 5.3, the formation of cytidine as an impurity increases, indicating the cleavage of this ester linkage. rjptonline.org The rate of these hydrolytic reactions is directly dependent on the concentration of hydrogen ions. spcmc.ac.in

Protonation Effects on Reactivity

The reactivity of CMP in acidic solutions is fundamentally governed by the protonation state of the molecule. Protonation is the addition of a proton (H⁺) to an atom, and in the case of CMP, several sites can be protonated. The most significant of these in the context of acidic media is the N3 atom of the cytosine ring, which has a pKa value of approximately 4.4-4.6. ias.ac.in This means that at a pH below this value, the N3 atom is predominantly in its protonated, positively charged form. The phosphate group also has ionizable protons, but the protonation of the cytosine base is the key event influencing the stability of the glycosidic bond. ias.ac.insolubilityofthings.com The formation of CMP hydrochloride involves the protonation of the cytosine base by hydrochloric acid, resulting in a salt.

The protonation of the cytosine ring has several critical effects on the molecule's properties and reactivity:

Increased Electron-Withdrawing Character: The addition of a proton to the N3 atom introduces a formal positive charge, which increases the electron-withdrawing nature of the pyrimidine ring. This alteration of the electronic landscape of the base affects the stability of adjacent bonds, particularly the N-glycosidic bond.

Destabilization of the Glycosidic Bond: The acid-catalyzed hydrolysis of the N-glycosidic bond is initiated by the protonation of the heterocyclic base. For cytidine derivatives, protonation at the N3 position is a prerequisite for the cleavage reaction. The resulting positive charge on the pyrimidine ring facilitates the departure of the base, which acts as a better leaving group, thereby promoting the nucleophilic attack of a water molecule on the anomeric carbon (C1') of the ribose sugar.

The following data tables provide insight into the protonation sites of CMP and the effect of pH on the stability of related structures.

Table 1: Protonation Sites and pKa Values for Cytidine

SiteDescriptionApproximate pKa
N3Ring Nitrogen4.44 (for 5'-dCMP) ias.ac.in
Amino Group (N4)Exocyclic AmineNot favored for protonation ias.ac.in
Phosphate HydroxylsOxygen atoms on PhosphatepKa1 ~1.0; pKa2 ~6.3

This table provides representative pKa values. The exact values can vary slightly depending on the specific form (e.g., CMP, dCMP) and experimental conditions.

Table 2: Effect of Protonation (pH) on the Thermal Stability of the Poly(C) Helical Structure

pHDegree of ProtonationTransition Enthalpy (ΔH) (kcal/mol of base pairs)
5.8LowTransition observed, ΔH lower than maximum
4.5Semi-protonated5.27
3.7HighTransition observed, ΔH lower than maximum
6.0Very Low / NeutralNo transition observed
3.4Very HighNo transition observed

Data adapted from a calorimetric study on poly(cytidylic acid), which demonstrates that maximum stability is achieved at an optimal degree of protonation, not at the highest or lowest levels. nih.gov

Stability and Degradation Pathways of Cmp and Derivatives in Research Environments

Hydrolytic Decomposition Mechanisms and Kinetics

The chemical stability of CMP in aqueous solutions is significantly influenced by factors such as pH and temperature. nih.gov Hydrolytic decomposition involves the cleavage of the molecule, leading to the formation of its constituent parts.

The rate of hydrolytic decomposition of CMP and its derivatives is highly dependent on the pH of the solution. oup.com Generally, acidic conditions promote faster degradation. oup.com For instance, the decomposition rate of CMP-activated sialic acids, which break down into CMP and sialic acid, increases dramatically at a pH of 6 and below. oup.com Studies have shown that while CMP is relatively stable in weakly acidic to neutral solutions (pH 4.0-5.0), its degradation accelerates in strongly acidic environments (pH 1.2). silae.it

The stability of CMP solutions is also a concern under various experimental conditions. For example, in the context of combined injection solutions containing CMP and other active ingredients, the optimal pH for stability was determined to be in the range of 4.0 to 5.0. silae.it At a pH of 4.2 or higher, the hydrolytic process at the ester bond slows down and stabilizes, even under elevated temperatures. rjptonline.org Conversely, at a highly acidic pH of 1.2, a slight increase in the formation of the hydrolysis product, cytidine (B196190), was observed. rjptonline.org

The following table illustrates the pH-dependent stability of CMP, showing the percentage of impurities found after a certain period under specific conditions.

pHTemperature (°C)DurationImpurity (Cytidine) Formation
1.2Room Temperature-Insignificant increase (0.12%)
5.0Room Temperature-Within acceptable limits
9.18Room Temperature-Within acceptable limits
3.5-5.312015 minIncreased hydrolysis
>4.212015 minSlowed and stabilized hydrolysis

This table is based on data from a study on the stability of combined injection solutions containing CMP. silae.itrjptonline.org

It is important to note that even within the optimal pH range for enzymatic reactions involving CMP derivatives, such as the synthesis of CMP-sialic acid (pH 8-9), chemical hydrolysis can still occur. oup.com

The primary non-enzymatic degradation product of CMP through hydrolysis is cytidine. silae.it This occurs due to the cleavage of the ester bond linking the cytidine base to the phosphate (B84403) group. silae.it In the broader context of pyrimidine (B1678525) nucleotide catabolism, the breakdown of CMP ultimately leads to the formation of cytosine, which is then further metabolized to β-alanine, ammonia, and carbon dioxide. biologyonline.com The degradation pathway proceeds from cytosine to uracil, then to N-carbamoyl-β-alanine, and finally to the end products. biologyonline.com

pH Dependence of Degradation Processes

Enzymatic Degradation Pathways and Enzyme Characterization

In biological systems and research environments containing cellular extracts, CMP is subject to degradation by various enzymes. These enzymes play a critical role in nucleotide metabolism and can significantly impact the stability and availability of CMP. researchgate.net

Cytosolic 5'-nucleotidases (cNs) are a key class of enzymes that catalyze the hydrolytic dephosphorylation of nucleoside 5'-monophosphates, including CMP, to their corresponding nucleosides and orthophosphate. researchgate.netmdpi.com These enzymes are crucial for regulating the balance between the synthesis and degradation of nucleotides within cells. mdpi.com Specifically, cN-IIIB has been shown to dephosphorylate CMP with high efficiency. mdpi.com

In the context of CMP-activated sugars, such as CMP-sialic acid, pyrophosphatases can also be involved. While not directly degrading CMP itself, inorganic pyrophosphatase plays a role in the synthesis reaction by breaking down pyrophosphate (PPi). oup.com However, studies have shown that inorganic pyrophosphatase is not involved in the degradation of CMP-sialic acid back to CMP. oup.com The catabolism of CMP can also be initiated by ribonucleases (RNase) breaking down RNA to release CMP. wikipedia.org Subsequently, CMP can be phosphorylated to cytidine diphosphate (B83284) (CDP) by CMP kinase. wikipedia.org

The general enzymatic degradation pathway involves the dephosphorylation of CMP to cytidine, which can then be further metabolized. internationalscholarsjournals.com

Several factors can influence the rate of enzymatic hydrolysis of CMP and its derivatives. These include:

Enzyme and Substrate Concentration: The rate of hydrolysis is dependent on the concentrations of both the enzyme and the substrate (CMP).

pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. potravinarstvo.com For instance, cytosolic 5'-nucleotidase III functions optimally at a pH of 7.5. mdpi.com The synthesis of cyclic CMP from cytidine 5'-triphosphate occurs best at a neutral pH and a temperature of 37°C. nih.gov

Presence of Activators and Inhibitors: The activity of nucleotidases can be modulated by the presence of other molecules. For example, the activity of 5'-nucleotidase III is dependent on the presence of Mg2+ ions. mdpi.com Conversely, certain compounds can act as inhibitors, reducing the rate of enzymatic degradation.

Substrate Specificity: Different nucleotidases exhibit varying specificities for different nucleotide substrates. mdpi.com While cN-IIIA primarily hydrolyzes pyrimidine nucleotides, cN-IIIB has a broader substrate specificity, though it shows a strong preference for CMP and UMP. mdpi.com

The following table summarizes the key enzymes involved in CMP degradation and factors influencing their activity.

Enzyme ClassSpecific Enzyme ExampleAction on CMP/DerivativesOptimal pHActivators/Cofactors
5'-NucleotidasescN-IIIBDephosphorylates CMP to cytidine7.5Mg2+
PyrophosphatasesInorganic PyrophosphataseDegrades PPi during CMP-sugar synthesis (indirectly related)--
Ribonucleases (RNase)-Degrades RNA to produce CMP--
CMP Kinase-Phosphorylates CMP to CDP-ATP or GTP

This table provides a summary of enzymes and influencing factors based on available research. mdpi.comwikipedia.orgnih.gov

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for probing the structural and dynamic properties of molecules. In the context of CMP (hydrochloride), various NMR methodologies are employed to gain a deeper understanding of its behavior in chemical and enzymatic reactions.

Real-Time Monitoring of Chemical and Enzymatic Reactions using ³¹P NMR

Phosphorus-31 (³¹P) NMR spectroscopy is a particularly valuable tool for monitoring reactions involving phosphorylated compounds like CMP. researchgate.netrsc.org Its high natural abundance and sensitivity make it ideal for real-time analysis without the need for isotopic labeling. researchgate.net This technique allows for the direct and simultaneous observation of the consumption of substrates and the formation of products in enzymatic reactions. nih.gov

In studies of kinase and phosphatase activity, ³¹P NMR provides a direct method to characterize the enzymatic processes by tracking the distinct chemical shifts of the phosphate (B84403) groups in substrates and products. rsc.org For instance, the enzymatic reaction catalyzed by CMP-Kdn synthetase, which involves the reaction of sialic acids with cytidine-5'-triphosphate (B129977) (CTP) to form CMP-sialic acid and pyrophosphate, has been successfully monitored using proton-decoupled ³¹P NMR. nih.gov This method unequivocally confirms the appearance of the CMP-containing product and the inorganic pyrophosphate byproduct. nih.gov

The ability to perform time-course experiments with ³¹P NMR enables the study of enzyme kinetics and the determination of key parameters such as the Michaelis-Menten constant (Kₘ). walisongo.ac.id By acquiring spectra at various time intervals, researchers can construct progress curves for the reaction, providing a detailed picture of the reaction dynamics. nih.govwalisongo.ac.id This approach has been used to study the kinetics of various enzymatic reactions, including those involving adenosine (B11128) nucleotides, which share structural similarities with CMP. acs.orgresearchgate.netuakron.edu

Table 1: Applications of ³¹P NMR in Monitoring Reactions Involving Nucleoside Monophosphates

ApplicationDescriptionKey FindingsReference
Enzyme KineticsReal-time monitoring of kinase and phosphatase activity.Allows for the determination of kinetic parameters like Kₘ and Vₘₐₓ. walisongo.ac.id
Reaction MonitoringDirect observation of substrate consumption and product formation.Confirmed the formation of CMP-Sia and pyrophosphate in the CMP-Kdn synthetase reaction. nih.gov
MetabolomicsDetection and quantification of phosphorylated metabolites in biological samples.³¹P NMR can shed light on the "dark metabolome" by identifying phosphorus-containing compounds. unl.edu
Prebiotic ChemistryInvestigating the formation of nucleotides under prebiotic conditions.Confirmed the synthesis of cyclic AMP (cAMP) under various simulated prebiotic scenarios. uakron.edu

Structural Elucidation of Intermediates and Products by ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the structural elucidation of organic molecules, including the intermediates and products of reactions involving CMP. researchgate.netpitt.eduipb.pt These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the precise determination of molecular structure. pitt.edubhu.ac.in

¹H NMR spectra reveal information about the number of different types of protons and their neighboring atoms through chemical shifts and spin-spin coupling patterns. ipb.pt In the context of CMP-related reactions, ¹H NMR can be used to track the appearance and disappearance of signals corresponding to the ribose and cytosine moieties, providing insights into the transformation of the molecule. nih.gov

¹³C NMR, often used in conjunction with ¹H NMR, provides direct information about the carbon skeleton of a molecule. bhu.ac.in While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, techniques like proton decoupling simplify the spectra and provide a distinct signal for each unique carbon atom. bhu.ac.in Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools that correlate proton and carbon signals, enabling the unambiguous assignment of all atoms in a molecule and the elucidation of complex structures. pitt.edunih.gov These methods are crucial for identifying reaction intermediates and final products in complex reaction mixtures. researchgate.net

Table 2: NMR Techniques for Structural Elucidation

TechniqueInformation ProvidedApplication in CMP ResearchReference
¹H NMRChemical environment and connectivity of protons.Monitoring changes in the ribose and cytosine rings during reactions. nih.govipb.pt
¹³C NMRDirect information about the carbon framework.Characterizing the carbon skeleton of CMP derivatives and reaction products. bhu.ac.in
2D NMR (HSQC, HMBC)Correlation between ¹H and ¹³C nuclei.Unambiguous structural assignment of complex intermediates and products. pitt.edunih.gov

EPR and ENDOR Studies for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) are specialized spectroscopic techniques used to study molecules with unpaired electrons, known as radical species. researchgate.netchemrxiv.org In the context of CMP, these methods are employed to characterize radical intermediates that may form during certain chemical or radiation-induced reactions. nih.gov

EPR spectroscopy detects the absorption of microwave radiation by an unpaired electron in a magnetic field, providing information about the electronic structure of the radical. chemrxiv.org ENDOR spectroscopy, a higher-resolution technique, measures the interaction between the unpaired electron and nearby magnetic nuclei (like ¹H), yielding precise information about the distances and orientations of these nuclei relative to the radical center. researchgate.netacs.org

The combination of EPR and ENDOR, often supplemented by computational methods like Density Functional Theory (DFT), allows for the detailed structural identification of radical species. researchgate.net These techniques have been instrumental in characterizing radiation-induced radicals in related nucleotide systems. nih.gov For example, studies on cytosine hydrochloride crystals doped with 5-methylcytosine (B146107) have used EPR and ENDOR to identify and characterize various radical species formed upon X-irradiation at different temperatures. nih.gov Similar approaches have been used to capture and characterize the elusive 5'-deoxyadenosyl radical, a key intermediate in a class of enzymes known as radical SAM enzymes. chemrxiv.org While direct studies on CMP (hydrochloride) radical species are less common, the methodologies developed for similar nucleotides provide a clear framework for such investigations. acs.orgmit.edu

Mass Spectrometry (MS) for Reaction Product Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is a cornerstone for the identification and quantification of reaction products in complex mixtures, making it an essential tool in the study of CMP-related reactions. slideshare.net

LC-MS Applications in Degradation Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. researchgate.net This hyphenated technique is particularly well-suited for analyzing the degradation of pharmaceuticals and other organic compounds, including CMP. thermofisher.com Forced degradation studies, where a compound is subjected to stress conditions like heat, light, acid, and base, are crucial for understanding its stability and identifying potential degradation products. researchgate.netmdpi.com

LC-MS allows for the separation of the parent compound from its degradation products, followed by their individual identification based on their mass-to-charge ratios. thermofisher.com This is invaluable for establishing degradation pathways and ensuring the purity and stability of CMP-containing formulations. researchgate.net The high sensitivity of MS detection is also advantageous when dealing with low-level impurities or degradation products that may not be easily detectable by other methods like UV spectroscopy. thermofisher.com Quantitative analysis can also be performed using LC-MS, often by comparing the peak intensities of the analytes to those of known standards. nih.gov

Elucidation of Fragmentation Patterns

In mass spectrometry, after a molecule is ionized to form a molecular ion, it can break apart into smaller, charged fragments. tutorchase.comlibretexts.org The pattern of these fragments, known as the fragmentation pattern, is unique to a particular molecule and provides a "fingerprint" that can be used for structural elucidation. nih.govtutorchase.com

By analyzing the masses of the fragment ions, researchers can deduce the structure of the original molecule. slideshare.net Tandem mass spectrometry (MS/MS) is a powerful technique where a specific precursor ion is selected, fragmented, and its product ions are analyzed. sciex.com This provides detailed structural information and helps in piecing together the molecular structure of unknown compounds. nih.gov The fragmentation of CMP would be expected to involve characteristic losses of the phosphate group, the ribose sugar, and cleavage of the glycosidic bond connecting the sugar to the cytosine base. Understanding these fragmentation pathways is crucial for the unambiguous identification of CMP and its derivatives in complex samples. tutorchase.com

Chromatographic Techniques for Research Separation and Purity Assessment

Chromatographic methods are indispensable tools for the separation and purity assessment of nucleotides like CMP. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. sigmaaldrich.comwikipedia.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like CMP (hydrochloride). wikipedia.org The development of a robust HPLC method is a systematic process that involves the optimization of several critical method parameters (CMPs) to achieve the desired analytical target profile, such as accurate quantification and purity assessment. mdpi.compreprints.org This process often utilizes a Quality by Design (QbD) approach, which begins with risk assessment to identify CMPs that could affect the critical analytical attributes (CAAs), such as retention time, peak symmetry, and resolution. mdpi.comacs.org

For cytidine (B196190) monophosphates and related nucleotides, various HPLC methods have been developed, each tailored to specific analytical challenges. Anion-exchange and ion-pair reversed-phase chromatography are common approaches due to the polar and ionic nature of these molecules. nih.govresearchgate.net

Key aspects of HPLC method development include:

Column Selection: The choice of stationary phase is critical. For polar compounds like CMP, C18 columns are frequently used, often with ion-pairing agents or as part of a reversed-phase setup. oup.com Anion-exchange columns are also highly effective for separating nucleotides based on their charge. researchgate.netnih.gov

Mobile Phase Optimization: The composition of the mobile phase, including the type of organic modifier (e.g., methanol (B129727), acetonitrile), buffer, pH, and ionic strength, is optimized to achieve adequate separation. mdpi.comoup.com For instance, a mobile phase consisting of a potassium dihydrogen phosphate buffer with methanol and triethylamine (B128534) has been successfully used to separate deoxycytidine monophosphate (dCMP) from its methylated form. oup.com

Detection: UV detection is standard for nucleotides, given their inherent chromophores. The detection wavelength is typically set around the absorbance maximum of the cytidine base, which is often near 260 nm or 280 nm depending on the specific molecule and pH. researchgate.netnih.gov

Below are examples of HPLC methods developed for the analysis of CMP and related compounds in research settings.

Table 1: Examples of HPLC Method Parameters for Cytidine Monophosphate (CMP) Analysis

Parameter Method 1 Method 2 Method 3
Analyte(s) CMP, CDP, CTP CMP and other 5'-monophosphates dCMP, 5-mdCMP
HPLC Column Anion-exchange WAX-1 Symmetry C18 (150 mm x 2.1 mm, 3.5 µm) Not specified
Mobile Phase Two-step elution with 0.01 M HCl, 0.02 M NaCl, and 0.1 M NaCl. researchgate.netnih.gov Gradient elution with Water (0.1% formic acid) and Acetonitrile. oup.com 50 mmol L−1 potassium dihydrogen phosphate/methanol/triethylamine (90:10:0.2 by vol, pH 5.8). oup.com
Flow Rate Not Specified 0.3 mL/min. oup.com Not Specified
Detection UV at 260 nm. researchgate.netnih.gov Mass Spectrometry (MS). oup.com Not Specified

| Retention Time (CMP) | 0.723 min. researchgate.netnih.gov | Not Specified | Not Specified |

This table is interactive. Click on the headers to sort the data.

The validation of these methods according to ICH guidelines ensures they are linear, accurate, precise, and robust for their intended purpose, such as quantifying genomic methylation levels or analyzing components in biological samples. mdpi.comoup.com

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used for the qualitative monitoring of organic reactions. wikipedia.orgwsu.edulibretexts.org It allows researchers to quickly determine the consumption of starting materials and the formation of products. wsu.edu The principle relies on the separation of compounds on a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel, based on their differential affinity for the stationary phase and the mobile phase (solvent system). sigmaaldrich.com

In the context of reactions involving CMP (hydrochloride), TLC can be used to track its formation or consumption. For example, in enzymatic reactions, TLC can separate the product CMP from substrates or other nucleotides. brainkart.com

Key considerations for TLC analysis include:

Stationary Phase: Silica gel plates are most common. wsu.edu For highly polar compounds like nucleotides, anion-exchange cellulose (B213188) layers can also be employed to improve separation. brainkart.com

Mobile Phase (Eluent): The choice of solvent system is crucial for achieving good separation. A mixture of polar and non-polar solvents is often used, and the ratio is adjusted to optimize the retention factor (Rf) values of the compounds of interest. wsu.edu For nucleotides, aqueous-organic mixtures are common, such as a combination of water, ethanol (B145695), and ammonium (B1175870) bicarbonate. nih.gov

Visualization: Since nucleotides are often colorless, spots are visualized under a UV lamp (typically at 254 nm), where they appear as dark spots on a fluorescent background. wsu.edu Staining with specific reagents or using radiolabeled materials with phosphorimaging are other visualization methods. wsu.eduunt.edu

An example of TLC in a related application is the separation of [32P]cAMP from other radioactive metabolites of [32P]ATP on a silica gel sheet using a mobile phase of H₂O/C₂H₅OH/NH₄HCO₃ (30%:70%:0.2M). nih.gov Similarly, enzymatic reactions producing CMP, such as the degradation of cytidine diphosphate (B83284) glucose by phosphodiesterase, can be monitored directly on anion-exchange TLC plates. brainkart.com

Theoretical and Computational Chemistry Studies of Cmp Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and reaction mechanisms of CMP.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules like CMP. researchgate.net By calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict regions of the molecule that are likely to act as electron donors and acceptors, respectively. This HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

DFT calculations are also employed for full geometry optimizations to determine the most stable three-dimensional structure of the molecule. aip.org Furthermore, these methods can model the molecular electrostatic potential, which maps the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas. This information is crucial for predicting how CMP will interact with other molecules, including water, ions, and the active sites of enzymes.

Studies on the radical anion of related CMP derivatives, such as 2'-deoxycytidine (B1670253) 5'-monophosphate (dCMPH), have utilized DFT modeling to understand fundamental processes like proton transfer, which can occur following electron attachment. constantsystems.com These calculations help explain the sensitivities of DNA components to electron-induced damage by revealing the underlying electronic and structural changes. constantsystems.com

The protonation state of CMP is critical to its structure and function, particularly its interactions within a biological context. The cytosine base contains a key protonation site at the N3 atom. acs.orgnih.gov Theoretical calculations are essential for predicting the acid dissociation constant (pKa), which quantifies the tendency of this site to gain or lose a proton at a given pH.

Various computational methods, including those combined with continuum solvent models, have been used to predict the pKa values of CMP. nih.govmit.eduannualreviews.org More advanced techniques like constant pH molecular dynamics (CPHMD) simulations in explicit solvent provide a dynamic picture of protonation events. acs.orgnih.gov CPHMD simulations have shown that the pKa of the N3 atom in cytidine (B196190) is approximately 4.08–4.22. acs.orgnih.gov The presence of the phosphate (B84403) group in CMP elevates this value by about 0.5 pKa units, with calculated pKa values of 4.90 for 5'-CMP and 4.77 for 3'-CMP. acs.orgnih.gov This indicates that while the cytosine ring is typically unprotonated at neutral physiological pH, shifts in the local environment can favor the protonated state, which is crucial for forming non-canonical DNA structures like the i-motif. aip.org The hydrochloride form of CMP ensures that the molecule is studied in its protonated state, which can be stabilized by the chloride counter-ion. nih.gov

Calculated and Predicted pKa Values for Cytidine and CMP
CompoundMethod/SourcepKa ValueNotes
CytidineExperimental4.08Protonation at N3 atom. acs.orgnih.gov
CytidineCPHMD Calculation4.22Slightly higher than the experimental value. nih.gov
CMP-5'CPHMD Calculation4.90Elevated by ~0.5 units compared to cytidine. nih.gov
CMP-3'CPHMD Calculation4.77Elevated by ~0.5 units compared to cytidine. nih.gov
CMPPrediction (ChemAxon)1.15 - 1.25Strongest acidic pKa (phosphate group). nih.govannualreviews.org
CMPPrediction (ChemAxon)4.19Strongest basic pKa (cytosine N3). annualreviews.org

Understanding the chemical reactions that CMP undergoes, such as phosphorylation, hydrolysis, and bond cleavage, requires the characterization of transition states—the high-energy, fleeting structures that exist at the peak of the reaction energy barrier. nih.gov Computational methods are uniquely suited to model these unstable structures. nih.govpnas.org

Phosphorylation: The enzymatic conversion of CMP to cytidine diphosphate (B83284) (CDP) is a key step in nucleotide metabolism. Quantum mechanics/molecular mechanics (QM/MM) investigations of this phosphoryl transfer reaction, catalyzed by enzymes like UMP/CMP kinase, have been performed. annualreviews.orgnih.gov These studies model the reaction pathway and identify the transition state geometry. For the phosphorylation of cytidine by human uridine-cytidine kinase 2, a calculated energy barrier of 15.1 kcal/mol was found, which is in close agreement with the experimental barrier of 17.5 kcal/mol. annualreviews.org Such models suggest a concerted mechanism where bond-forming and bond-breaking events, along with proton transfers, occur synchronously. annualreviews.orgnih.gov

Hydrolysis and Bond Cleavage: The stability of the phosphodiester and glycosidic bonds in CMP is of great interest. Theoretical studies have modeled the transition states for their cleavage. DFT calculations on the 2'-deoxycytidine monophosphate radical anion (dCMPH⁻) have estimated the activation energy for breaking the C5'–O5' phosphate bond to be approximately 14.3 kcal/mol. aip.org The cleavage of the N1-glycosidic bond, which releases the cytosine base, has a higher calculated activation barrier of about 21.6–26.2 kcal/mol, suggesting it is a less favorable pathway under these conditions. aip.orgresearchgate.netresearchgate.net These computational analyses are crucial for understanding DNA damage mechanisms. aip.org

Protonation States and pKa Calculations

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of CMP and its interactions with its surroundings over time. These simulations solve Newton's equations of motion for a system of atoms, offering detailed insights into dynamic processes.

MD simulations are extensively used to model how CMP binds to the active sites of enzymes, such as CMP kinases. pnas.org These enzymes catalyze the phosphorylation of CMP, and understanding the binding mode is essential for drug design. nih.gov By simulating the CMP-enzyme complex, researchers can identify key protein-ligand interactions, including hydrogen bonds and electrostatic interactions, that are responsible for substrate recognition and stability. nih.gov

For example, studies on E. coli CMP kinase have identified specific amino acid residues that interact with the cytosine base and the ribose sugar of CMP. nih.gov Crystal structures and homology models show that the cytosine base often sits (B43327) in a pocket, while arginine residues form crucial hydrogen bonds with the phosphate moiety. nih.gov MD simulations can further reveal the dynamic nature of these interactions and how they contribute to the enzyme's catalytic mechanism and ligand-induced conformational changes, such as the movement of the enzyme's "LID" domain to enclose the bound substrate. nih.gov

Key Amino Acid Residues in CMP Kinase Interacting with CMP/CDP
Enzyme SourceInteracting ResidueInteraction with Ligand MoietyReference
YersiniaArg110, Asp132Cytosine base
YersiniaArg41, Arg131Phosphate groups
E. coliAsp185Pentose sugar nih.gov
E. coliSer101dCMP-specific phosphorylation nih.gov
Human (UCK2)Arg166, Asp84Ribose ring (specificity) annualreviews.org

The surrounding solvent, typically water in biological systems, has a profound impact on the conformation and properties of CMP. MD simulations can explicitly model solvent molecules, allowing for a detailed analysis of their effects. The conformation of a molecule in solution is often a balance between its internal stereoelectronic effects and its interactions with the solvent.

Ligand-Protein Interaction Modeling

Computational Approaches to Enzyme Mechanism Modeling

The elucidation of enzyme mechanisms at a molecular level is crucial for understanding their function and for the rational design of inhibitors. Computational methods, particularly those grounded in theoretical and computational chemistry, have become indispensable tools for modeling enzyme-catalyzed reactions. researchgate.netacs.org These approaches allow for the investigation of dynamic processes and energetic landscapes of enzymatic reactions involving substrates like Cytidine Monophosphate (CMP), providing insights that are often inaccessible through experimental techniques alone.

QM/MM Methods for Active Site Dynamics

A powerful computational tool for studying enzymatic reactions is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. This approach treats the chemically active region of the enzyme, such as the substrate and key catalytic residues, with high-level quantum mechanical calculations, while the surrounding protein and solvent are described using more computationally efficient molecular mechanics force fields. nih.gov This partitioning allows for the accurate modeling of electronic rearrangements during bond-breaking and bond-forming events within the complex environment of the enzyme's active site. nih.gov

One notable application of QM/MM methods is in the study of phosphate transfer reactions, which are fundamental to the function of kinases that utilize CMP as a substrate. For example, QM/MM investigations have been employed to map the potential energy surface of the phosphoryl transfer from a phosphate donor to CMP. nih.gov These studies can elucidate the reaction mechanism, determining whether it proceeds through a concerted, associative, or dissociative pathway. scispace.com

A QM/MM study on human uridine-cytidine kinase 2 (UCK2), an enzyme that phosphorylates cytidine to CMP, revealed a concerted SN2 mechanism for the phosphate transfer from ATP to the 5'-hydroxyl group of cytidine. nih.govscispace.com The calculations determined a potential energy barrier for this reaction, which was found to be in reasonable agreement with experimental data. nih.govscispace.com The transition state geometry, characterized by the lengths of the forming and breaking bonds, was also elucidated. nih.gov

Furthermore, QM/MM simulations can shed light on the role of active site residues in stabilizing the transition state. By analyzing the interactions between the QM region (containing CMP and the phosphate group) and the MM region (the rest of the enzyme), researchers can identify key hydrogen bonds and electrostatic interactions that contribute to catalysis. nih.govscispace.com For instance, in UCK2, specific interactions between the cytosine base of the substrate and amino acid residues like histidine, tyrosine, and arginine were shown to be crucial for proper substrate positioning and catalysis. scispace.com

EnzymeSubstrate(s)QM/MM MethodKey FindingReference
Uridine-Cytidine Kinase 2 (UCK2)Cytidine, ATPB3LYP/6-31G(d):AMBERConcerted SN2 mechanism for phosphate transfer. nih.govscispace.com
Tde-PntCCMP-AEP, CDP-ChoNot SpecifiedActive site volume constrains non-cognate ligand. researchgate.net
DNA/CNT HybridDNA Nucleotides, Carbon NanotubesM06-2X/6-31G(d):AmberStrong physisorption of nucleotides onto CNTs. researchgate.net

Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand, such as CMP, when it binds to a receptor, typically an enzyme. nih.govresearchgate.net This method is instrumental in understanding the binding mode of substrates and inhibitors and is widely used in drug discovery and design. nih.gov Docking algorithms explore various conformations of the ligand within the enzyme's active site and use a scoring function to estimate the binding affinity. nih.gov

Following docking, binding energy calculations can provide a more quantitative measure of the interaction strength between the ligand and the protein. nih.gov These calculations can range from relatively simple empirical scoring functions to more rigorous but computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.net

Several studies have employed docking and binding energy calculations to investigate the interaction of CMP with various enzymes. For example, docking studies have been performed on cytidine monophosphate kinase (CMK) to understand its substrate specificity. researchgate.netbvsalud.org By comparing the docking scores and binding poses of CMP and other nucleotides, researchers can gain insights into the structural features that govern ligand recognition. bvsalud.org

In a study on the inhibition of sialyltransferase and cytidine monophosphate-N-acetylneuraminic acid synthetase (CMAH) by 5'-CMP, molecular docking was used to explore the binding mechanism. researchgate.net The calculations identified the binding sites and estimated the binding energies, suggesting a potential inhibitory role for CMP. researchgate.net

The results of docking and binding energy calculations are often presented in tables that summarize the interaction energies and key interacting residues. For instance, a study on lead compounds targeting Cytidine/Uridine (B1682114) monophosphate kinase 2 (CMPK2) used docking to identify potential inhibitors and analyzed the hydrogen bonding and other interactions with active site residues. researchgate.net

EnzymeLigand(s)Docking Program/MethodCalculated Binding Energy (kcal/mol)Key Interacting ResiduesReference
Cytidine Monophosphate Kinase (CMPK)Designed InhibitorsMolDockNot Specified (Scores provided)Not Specified researchgate.net
Cytidine Monophosphate-N-acetylneuraminic acid synthetase (CMAH)5'-CMPAutodock-Tools-7.5Not Specified researchgate.net
Cytidine/Uridine monophosphate kinase 2 (CMPK2)Lead CompoundsGlide (Schrodinger)Not Specified (Scores provided)Not Specified researchgate.net
Ribonuclease A (RNase-A)2'-CMPNot Applicable (Experimental)-6.90 (ΔG°)Not Specified nih.gov

It is important to note that the accuracy of docking and binding energy calculations can be influenced by several factors, including the quality of the protein structure, the choice of docking algorithm and scoring function, and the treatment of solvent effects. researchgate.net Therefore, the results of these computational studies are often validated and complemented by experimental data, such as enzyme kinetics and structural biology techniques. nih.govacs.orgiucr.org

Biochemical and Molecular Interactions of Cmp Excluding Clinical Applications

Enzyme-Substrate Specificity and Affinity Studies

CMP's function is intrinsically linked to its precise interactions with various enzymes and transporters. These interactions are governed by structural compatibility and affinity, which dictate the efficiency and specificity of metabolic pathways.

Interaction with Cytidine (B196190) Monophosphate Kinase (CMK)

Cytidine Monophosphate Kinase (CMK), also known as UMP-CMP kinase, is a crucial enzyme that catalyzes the phosphorylation of CMP, UMP, and dCMP to their corresponding diphosphate (B83284) forms, a vital step in the synthesis of nucleotide triphosphates required for RNA and DNA synthesis. novocib.com

Human UMP-CMP kinase phosphorylates CMP, dCMP, and UMP effectively. researchgate.net However, substrate inhibition has been observed for both UMP and CMP at concentrations exceeding 0.2 mM. nih.gov The enzyme from Escherichia coli is a monomer that preferentially acts on CMP and dCMP. tandfonline.com In contrast to eukaryotic UMP/CMP kinases, which show low efficiency in phosphorylating deoxynucleotides, bacterial CMKs are highly efficient with both CMP and dCMP. rcsb.org

Kinetic studies of CMK from various organisms reveal differences in substrate affinity. For instance, the Yersinia pseudotuberculosis CMK has a Km for CMP of 0.028 mM, which is similar to that of E. coli and B. subtilis enzymes but lower than that of the M. tuberculosis enzyme. nih.gov The catalytic efficiency (Vmax/Km) of human UMP-CMP kinase indicates that CMP is the most efficient substrate for the enzyme. researchgate.net Structural studies of E. coli CMK have identified specific residues, such as Asp185, that are characteristic of bacterial kinases and play a role in accommodating both ribose and deoxyribose sugars, explaining their broad substrate specificity. rcsb.org

Table 1: Kinetic Parameters of Cytidine Monophosphate Kinase (CMK) with Various Substrates

Enzyme Source Substrate Km (mM) kcat (s-1) Reference
Yersinia pseudotuberculosis CMP 0.028 91.9 nih.gov
Yersinia pseudotuberculosis ATP 0.04 74.3 nih.gov
Human CMP 0.033 - researchgate.net
Human dCMP 0.038 - researchgate.net
Human UMP 0.081 - researchgate.net

Substrate Profiling of Sialyltransferases

Sialyltransferases (STs) are a family of enzymes that transfer sialic acid from an activated donor substrate, CMP-sialic acid (CMP-Neu5Ac), to the terminal ends of glycan chains on glycoproteins and glycolipids. ontosight.airesearchgate.netacs.org This process, known as sialylation, is critical for a wide range of biological phenomena, including cell recognition and immune responses. mdpi.com

The catalytic mechanism of sialyltransferases is proposed to be a single displacement SN2 reaction, where no covalent intermediate is formed between the CMP-Neu5Ac substrate and the enzyme. rsc.org Kinetic studies on several mammalian sialyltransferases suggest the reaction proceeds through a late oxocarbenium ion-like transition-state. researchgate.net The enzymes exhibit specificity for both the donor (CMP-Neu5Ac) and the acceptor glycan. For example, human α(2,3)sialyltransferases (ST3Gals) transfer sialic acid to the 3rd carbon of a terminal galactose residue. nih.gov ST6Gal I, on the other hand, creates an α2,6-glycosidic bond. biorxiv.org

Sialyltransferases show tolerance for modifications in the sialic acid portion of the donor substrate. Studies have shown that even bulky groups attached to the N-acyl position of CMP-Neu5Ac can be tolerated and transferred by the enzymes, which is useful for developing probes to study sialylation. biorxiv.orgnih.gov

Table 2: Acceptor Substrate Specificity of Human α(2,3)Sialyltransferases

Enzyme Acceptor Type KM (mM) Reference
ST3Gal-I Type-III (Galβ1,3GalNAc) 0.76 nih.gov
ST3Gal-II Type-I (Galβ1,3GlcNAc) 1.1 nih.gov
ST3Gal-III Type-I (Galβ1,3GlcNAc) 0.78 nih.gov
ST3Gal-IV Type-II (Galβ1,4GlcNAc) 1.1 nih.gov
ST3Gal-VI Type-I (Galβ1,3GlcNAc) 0.71 nih.gov

Transporter Interaction Mechanisms (e.g., CMP-Sialic Acid Transporter)

The transport of CMP-sialic acid from its site of synthesis into the Golgi apparatus is a prerequisite for sialylation and is mediated by the CMP-sialic acid transporter (CST), also known as SLC35A1. nih.govbiorxiv.org CSTs are part of the SLC35 family of nucleotide sugar transporters and function as antiporters, exchanging CMP-sialic acid from the cytosol for CMP from the Golgi lumen. biorxiv.orgguidetopharmacology.orguniprot.org

Structural and functional studies have provided insights into the substrate recognition mechanism. The transporter has a higher affinity for free CMP than for CMP-sialic acid. uniprot.org Substrate recognition is primarily achieved through specific interactions with the cytidine nucleotide part of the substrate, with the sialic acid moiety playing a lesser role. nih.govmdpi.com Crystal structures of the mouse CST revealed that nearly all residues interacting with the cytidine group of CMP are highly conserved. nih.gov A three-pocket model has been proposed for substrate coordination, involving distinct pockets for the nucleobase, a middle region, and the sugar. nih.govresearchgate.net The size of the binding pocket is a key determinant of substrate specificity; for instance, the larger binding pocket of SLC35A1 allows it to transport both the bulky CMP-sialic acid and the smaller CDP-ribitol. nih.gov Kinetic studies with reconstituted murine CST in proteoliposomes determined an apparent Km of 2.9 µM for CMP-sialic acid. researchgate.netoup.com

Role in Specific Biosynthetic Pathways at the Molecular Level

CMP and its activated derivatives are indispensable intermediates in fundamental biosynthetic pathways, including the synthesis of major membrane components and the modification of cell-surface glycans.

Phospholipid Synthesis via CDP-choline Pathway

The CDP-choline pathway, also known as the Kennedy pathway, is the primary route for the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. wikipedia.orgbiorxiv.orgumich.edu This pathway consists of three main enzymatic steps. biorxiv.org

Choline (B1196258) Phosphorylation : Choline is first phosphorylated by choline kinase (CK) to produce phosphocholine (B91661). wikipedia.org

CDP-choline Synthesis : The rate-limiting step is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT). rcsb.orgnih.govplos.org This enzyme facilitates the transfer of a cytidylyl group from CTP to phosphocholine, forming CDP-choline and releasing pyrophosphate. rcsb.orgplos.org The activity of CCT is regulated by its reversible association with membranes; binding to lipids like diacylglycerol activates the enzyme. pnas.orgaocs.org

Phosphatidylcholine Formation : Finally, choline/ethanolamine phosphotransferase (CEPT) catalyzes the transfer of the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) backbone, yielding phosphatidylcholine and releasing CMP. wikipedia.orgbiorxiv.org

This pathway is crucial for membrane biogenesis, and its dysregulation can lead to programmed cell death. pnas.org The CCT enzyme exists as two major isoforms, CCTα and CCTβ, with CCTα being the predominant form in most cells. nih.govmolbiolcell.org

Sialic Acid and Glycoconjugate Biosynthesis

The biosynthesis of sialoglycoconjugates is a complex process that fundamentally relies on CMP. Sialic acids, typically found at the outermost positions of glycan chains, are crucial for a multitude of biological processes. mdpi.comnih.gov

The key steps involving CMP are:

Sialic Acid Activation : Free sialic acid (e.g., N-acetylneuraminic acid, Neu5Ac) is synthesized in the cytoplasm and then transported into the nucleus. researchgate.net In the nucleus, the enzyme CMP-sialic acid synthetase (CMAS) catalyzes the activation of sialic acid. nih.govnih.govresearchgate.net CMAS uses cytidine triphosphate (CTP) to condense with sialic acid, forming the high-energy sugar nucleotide donor, CMP-sialic acid (CMP-Neu5Ac), and releasing pyrophosphate. mdpi.comnih.gov This activation step is an essential prerequisite for all subsequent sialylation reactions. nih.govresearchgate.net The kinetic mechanism for this reaction is an ordered sequential process where CTP binds first, followed by sialic acid. researchgate.net

Transport into the Golgi : CMP-Neu5Ac is then transported from the nucleus/cytosol into the lumen of the Golgi apparatus by the CMP-sialic acid transporter (CST/SLC35A1). nih.govresearchgate.net

Transfer to Glycans : Within the Golgi, various sialyltransferases utilize CMP-Neu5Ac as the donor substrate to transfer the sialic acid moiety onto the non-reducing termini of oligosaccharide chains on glycoproteins and glycolipids. mdpi.comresearchgate.net The specificity of the linkage (e.g., α2,3, α2,6, or α2,8) is determined by the specific sialyltransferase involved. researchgate.net

Interference with the synthesis of CMP-sialic acid leads to a complete loss of cell surface sialylation and is embryonically lethal in mammals, highlighting the critical nature of this CMP-dependent pathway. nih.govresearchgate.net

Protein Engineering and Directed Evolution Studies of CMP-Interacting Enzymes

Cytidine monophosphate (CMP) is a critical nucleotide involved in various metabolic pathways. tandfonline.com The enzymes that interact with CMP, such as CMP kinase (CMK), are essential for processes like the synthesis of cytidine triphosphate (CTP). tandfonline.comtandfonline.com Due to their central role, these enzymes are frequent targets for protein engineering and directed evolution studies aimed at enhancing their properties for industrial and biotechnological applications. tandfonline.comresearchgate.net Protein engineering is a powerful technique for improving the stability and function of biological macromolecules. tandfonline.comresearchgate.net Strategies in protein engineering include rational design, which relies on detailed knowledge of the protein's structure and function, and directed evolution, which mimics natural evolution but can be limited by the randomness of mutations and reduced screening efficiency. tandfonline.comresearchgate.net

Enhancing Thermal Stability and Catalytic Efficiency

A significant challenge in the industrial application of CMP-interacting enzymes is their often low thermal stability. tandfonline.comtandfonline.com For instance, CMP kinase (CMK) plays a key role in the enzymatic synthesis of 3′-sialyllactose (3′-SL) by participating in the CTP regeneration cycle. tandfonline.comtandfonline.com However, the inherent low thermal stability of wild-type (WT) CMK can hinder the efficiency of this process. tandfonline.com

Protein engineering has been successfully applied to address this limitation. In one study, researchers aimed to improve the thermal stability of CMK through site-directed mutagenesis. tandfonline.comresearchgate.net After analyzing the native CMK structure, single and multi-point mutations were introduced. tandfonline.com The thermal stability of the resulting enzyme variants was assessed by measuring their residual activity after incubation at 35°C for four hours. researchgate.net

Several single-point mutants showed improved thermal stability compared to the wild-type enzyme. Notably, the P62R mutant demonstrated substantially improved thermal stability, which was attributed to the introduction of arginine and the subsequent alteration of the enzyme's electrostatic interactions. tandfonline.com The mutants Q30G, E85I, D148W, and K165L also displayed significant increases in thermal stability. tandfonline.com

Building on these findings, combinatorial mutants were created to explore additive effects on thermal stability. tandfonline.com The double mutant Q30G/K165L and the triple mutant Q30G/E85I/K165L showed the highest residual activities. tandfonline.comtandfonline.com The thermal stability of the Q30G/E85I/K165L mutant was found to be 1.2-fold higher than that of the wild-type CMK. tandfonline.comresearchgate.net

This enhanced thermal stability directly translated to improved catalytic efficiency in the synthesis of 3′-SL. tandfonline.comresearchgate.net When the engineered E. coli expressing the triple-mutant CMK was used, the reaction time for 3'-SL production was reduced by 2 hours, and the yield increased by 33.6% compared to the wild-type enzyme. tandfonline.comresearchgate.net Specifically, after consuming 51.72 mmol/L of N-acetylneuraminic acid, 50.67 mmol/L of 3′-SL was produced. tandfonline.comresearchgate.net This improvement is likely due to the accelerated regeneration of CTP, a crucial substrate for 3'-SL synthesis, catalyzed by the more stable CMK variant. tandfonline.com

Table 1: Thermal Stability of Wild-Type and Mutant CMK Enzymes

Residual enzyme activity was measured after 4 hours of incubation at 35°C. The initial activity was defined as 100%. Data is compiled from research findings. researchgate.net

Enzyme VariantResidual Activity (%)Fold Improvement vs. WT
Wild-Type (WT)24.31.0
Q30G35.51.46
P62R34.11.40
E85I32.81.35
D148W34.51.42
K165L36.91.52
Q30G/K165L43.21.78
Q30G/E85I/K165L49.62.04

Rational Design of Enzyme Variants

The successful engineering of CMK was guided by a rational design approach, which requires a thorough understanding of the protein's structure and function to predict beneficial mutations. tandfonline.comnih.gov This method offers greater efficiency and convenience compared to random mutagenesis techniques like directed evolution. tandfonline.com

The process began with computational analysis using the PoPMuSiC online server, which predicts changes in the folding free energy (ΔΔG) of a protein upon amino acid substitution. tandfonline.com Folding free energy is an indicator of thermal stability. tandfonline.com The crystal structure of CMK (PDB ID: 1KDO) was used as the template for these in silico predictions. tandfonline.comresearchgate.net To preserve the enzyme's primary function, residues at the active site and those within a 6 Å radius were excluded from mutagenesis. tandfonline.com

Based on the computational predictions, nine potential mutation sites were identified: Q30, P62, D68, E83, E85, R121, D148, K165, and K223. tandfonline.com Site-directed mutagenesis was then used to create single-residue mutants at the most promising sites. tandfonline.com For instance, the introduction of arginine in the P62R mutant was a rational choice to alter electrostatic interactions, a known strategy for enhancing protein stability. tandfonline.comtandfonline.com

Following the characterization of single-point mutants, the most effective substitutions (Q30G, E85I, D148W, and K165L) were combined to create multi-point mutants. tandfonline.com This combinatorial approach, also part of the rational design strategy, aimed to achieve additive improvements in thermal stability. tandfonline.com The resulting Q30G/E85I/K165L variant demonstrated the highest stability, confirming the effectiveness of the rational design and combinatorial mutation strategy. tandfonline.com This work underscores how computational tools and a structure-function understanding can guide the engineering of CMP-interacting enzymes for enhanced performance. tandfonline.comroyalsocietypublishing.org

Table 2: Production of 3'-Sialyllactose (3'-SL) using Engineered CMK

Comparison of reaction time and yield for 3'-SL synthesis using wild-type CMK and the engineered Q30G/E85I/K165L mutant. tandfonline.comresearchgate.net

Enzyme SystemReaction Time for Substrate ConversionFinal 3'-SL Concentration (mmol/L)Yield Increase (%)
Wild-Type CMK~8 hours~37.9-
Mutant CMK (Q30G/E85I/K165L)~6 hours50.6733.6

Future Research Directions and Methodological Advancements

Development of Novel Synthetic Routes for CMP Analogs

The demand for structurally diverse Cytidine (B196190) Monophosphate (CMP) analogs for therapeutic and research purposes has spurred significant innovation in synthetic chemistry. Future research is focused on developing more efficient, stereoselective, and scalable synthetic methodologies.

Key areas of development include chemoenzymatic and microbial biosynthesis strategies. The use of engineered enzymes and microbial cell factories is emerging as a powerful alternative to traditional chemical synthesis, offering high yields and specificity under milder, more environmentally friendly conditions. researchgate.netcardiff.ac.uktandfonline.com For instance, researchers have systematically engineered Escherichia coli to produce CMP from simple starting materials, achieving high titers by deleting genes involved in catabolism and overexpressing rate-limiting enzymes. researchgate.net Similarly, one-pot enzymatic cascade systems using extremophilic enzymes like cytidine kinase (CK) and polyphosphate kinase (PPK) have been developed for the efficient in vitro synthesis of CMP from cytidine. nih.gov

Another significant frontier is the ProTide (prodrug) approach, which masks the negative charges of the phosphate (B84403) group to improve cell permeability and bypass initial phosphorylation steps, a common bottleneck in the activation of nucleoside-based drugs. cardiff.ac.uk Research is ongoing to devise novel and diastereoselective synthetic methods for these phosphoroamidate derivatives of CMP analogs. cardiff.ac.uk

Furthermore, innovative routes are being explored for specific classes of analogs. This includes the Vorbrüggen N-glycosylation for synthesizing 1,3-oxathiolane (B1218472) nucleosides and the use of bacterial CMP-sialic acid synthetase for creating modified sialic acid donor molecules. beilstein-journals.orgresearchgate.net The development of synthetic pathways for N-hydroxycytidine, a key intermediate for the antiviral drug Molnupiravir, highlights the rapid adaptation of synthetic strategies to meet urgent therapeutic needs. vcu.eduacs.org

Table 1: Emerging Synthetic Strategies for CMP and its Analogs

Synthetic StrategyDescriptionKey AdvantagesReference
Microbial BiosynthesisEngineering of microbial strains (e.g., E. coli) to produce CMP and its precursors via fermentation.Low-cost substrates, environmentally friendly, scalable. researchgate.netoup.com
Enzymatic Cascade SynthesisOne-pot, in vitro synthesis using a combination of enzymes (e.g., cytidine kinase, polyphosphate kinase) to convert precursors into the final product.High efficiency, high yield, specificity, mild reaction conditions. nih.gov
ProTide TechnologySynthesis of phosphoroamidate prodrugs of nucleoside analogs to enhance cellular uptake and activation.Improved cell permeability, circumvents metabolic bottlenecks. cardiff.ac.uk
Chemoenzymatic SynthesisA hybrid approach combining chemical steps with enzymatic transformations to create complex analogs, such as modified sialosides.Combines the flexibility of chemical synthesis with the selectivity of biocatalysis. researchgate.net
Convergent N-GlycosylationKey convergent step, such as the Vorbrüggen method, for stereoselective formation of the glycosidic bond in nucleoside analogs.Enables stereocontrol in the synthesis of complex nucleoside structures like oxathiolanes. beilstein-journals.org

Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

Understanding the precise mechanisms by which CMP and its analogs participate in biochemical reactions is crucial. Future progress in this area will heavily rely on the integration of advanced spectroscopic techniques capable of monitoring these processes in real-time. numberanalytics.comcardiff.ac.uk

Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for monitoring reaction progress and identifying transient intermediates by providing detailed structural information. numberanalytics.com For more complex systems, advanced methods are being adopted. bath.ac.ukmdpi.com Raman spectroscopy, including enhanced versions like Surface-Enhanced Raman Spectroscopy (SERS), offers high sensitivity for probing catalytic processes in situ. cardiff.ac.uk

Ultrafast spectroscopic techniques, which operate on femtosecond to picosecond timescales, are particularly promising for observing the initial dynamic events of a chemical reaction, such as bond formation or cleavage involving CMP. bath.ac.uk Furthermore, photoionization and photoelectron photoion coincidence spectroscopy are emerging as powerful analytical tools for advanced mechanistic studies in catalysis, capable of identifying elusive intermediates with isomer selectivity. rsc.org These methods could be adapted to study the enzymatic processing of CMP, providing unprecedented insight into transition states and reaction pathways.

Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies of CMP

TechniquePrincipleApplication to CMP ResearchReference
Real-Time NMR SpectroscopyMonitors changes in the nuclear magnetic environment of atoms over time.Tracking reaction progress, identifying and characterizing intermediates in CMP synthesis or enzymatic conversion. numberanalytics.com
Raman Spectroscopy (including SERS/TERS)Analyzes vibrational modes of molecules via inelastic light scattering.Probing in situ catalytic processes involving CMP on enzyme or nanoparticle surfaces with high sensitivity. cardiff.ac.uk
Ultrafast Spectroscopy (e.g., pump-probe)Uses ultra-short laser pulses to initiate and probe chemical reactions on very short timescales.Observing transient states and primary photochemical or photophysical events in CMP-related reactions. bath.ac.uk
Photoionization Mass SpectrometryUses high-energy photons to ionize molecules, which are then analyzed by mass.Isomer-selective detection and identification of reactive intermediates in complex reaction mixtures involving CMP. rsc.org
Circular Dichroism (CD) SpectroscopyMeasures the differential absorption of left- and right-circularly polarized light.Studying conformational changes in enzymes or nucleic acids upon binding to CMP or its analogs. bath.ac.uk

Refinement of Computational Models for Predictive Chemical Biology

Computational modeling has become an indispensable tool for understanding and predicting the behavior of biological molecules. acs.org In the context of CMP, future research will focus on refining these models to achieve higher accuracy in predicting binding affinities, reaction mechanisms, and biological activity.

Methods like Density Functional Theory (DFT) are instrumental in studying the electronic structure of molecules, helping to elucidate reaction mechanisms at a quantum mechanical level. numberanalytics.com For larger systems, such as the interaction of CMP with an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. Molecular docking and molecular dynamics simulations are used to predict how CMP analogs bind to target proteins, guiding the rational design of new inhibitors or probes. mdpi.com For example, multifaceted analysis combining experiments with computational modeling has been used to understand the structural differences that lead to the distinct biological activities of cytidine and its isomer, cytarabine. mdpi.com

A key area for refinement is improving the accuracy of scoring functions and force fields used in these simulations. The development of protein structure and model assessment tools, which use metrics like the QMEAN4 Z-score to evaluate the quality of predicted protein models, is crucial for building reliable starting points for simulations. nih.gov As computational power increases, these models will incorporate more complex phenomena, such as protein dynamics and the explicit role of solvent, leading to more robust predictions in chemical biology. acs.org

Table 3: Computational Models in CMP Research

Modeling ApproachDescriptionApplication to CMPReference
Density Functional Theory (DFT)A quantum mechanical method for calculating the electronic structure of molecules.Investigating reaction mechanisms and electronic properties of CMP and its analogs. numberanalytics.com
Molecular DockingPredicts the preferred orientation of one molecule to a second when bound to each other.Predicting the binding modes of CMP analogs to target enzymes (e.g., kinases, synthases). mdpi.com
Molecular Dynamics (MD) SimulationSimulates the physical movements of atoms and molecules over time.Studying the conformational dynamics of enzymes upon CMP binding and the stability of CMP-ligand complexes. acs.org
Homology Modeling & Model RefinementConstructing an atomic-resolution model of a protein from its amino acid sequence.Generating 3D models of enzymes like CMP-Pse synthase for which no crystal structure exists. nih.gov
Quantitative Structure-Property Relationship (QSPR)Relates the chemical structure of a molecule to its physical or biological properties.Predicting the biological activity of novel CMP analogs based on their structural features. mdpi.com

Exploration of New Biochemical Roles beyond Established Pathways

While CMP is well-known as a monomer for RNA synthesis and a precursor for CTP and deoxycytidine triphosphate (dCTP), emerging evidence suggests it has more diverse biochemical roles. Future research is set to uncover these non-canonical functions.

One exciting area is the role of cyclic CMP variants. Specifically, 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), including 2',3'-cCMP, have been identified as potential signaling molecules in bacteria, linked to cellular stress responses, ribosome function, and biofilm formation. nih.gov This opens a new field of nucleotide-based signaling to explore.

Another novel role for CMP has been postulated in the regulation of phospholipid biosynthesis in the lung. taylorandfrancis.com Studies suggest that CMP levels increase during lung development, potentially regulating the synthesis of phosphatidylglycerol, a key component of pulmonary surfactant. taylorandfrancis.com

Furthermore, research into the sialylation pathway in organisms like Drosophila has highlighted the critical role of CMP-sialic acid synthetase (CSAS), the enzyme that produces the activated sugar donor CMP-Sialic acid. nih.gov The finding that this enzyme is crucial for nervous system function and neural excitability suggests that the CMP derivative, not just CMP itself, has specialized and vital roles in complex biological processes that are still being elucidated. nih.gov These findings encourage a broader search for specific functions of CMP and its direct derivatives in cellular regulation and signaling.

Table 4: Novel and Emerging Biochemical Roles of CMP and its Derivatives

Molecule/PathwayEmerging RoleOrganism/SystemReference
2',3'-cyclic CMP (2',3'-cCMP)Potential second messenger involved in cellular stress responses and inhibition of translation.Bacteria (e.g., E. coli, Pseudomonas fluorescens). nih.gov
Cytidine Monophosphate (CMP)Postulated regulator of phosphatidylglycerol (PG) biosynthesis, a component of pulmonary surfactant.Mammalian lung tissue. taylorandfrancis.com
CMP-Sialic AcidEssential donor substrate for sialylation, which is critical for neural transmission and excitability.Nervous system (e.g., Drosophila). nih.gov
Extracellular Cytidine/CMPProtects activated T-cells from certain chemotherapy agents (DHODH inhibitors), suggesting a role in modulating immune responses.Human T-cells. nih.gov

Strategies for Enhancing Stability in Research Reagents

The inherent stability of research reagents is paramount for obtaining reproducible and reliable experimental results. For CMP and its often more labile analogs, ensuring stability in aqueous solutions and during storage is a key methodological challenge. Future research will continue to refine strategies to enhance the shelf-life and performance of these compounds.

One effective strategy involves chemical modification of the molecule itself. For example, substituting the carboxylic acid moiety in CMP-Neu5Ac analogs with amide or ester groups has been shown to confer resistance to acid-catalyzed hydrolysis. researchgate.net This principle of replacing or protecting labile functional groups can be applied to other CMP derivatives.

Formulation strategies are also critical. mdpi.com The use of co-solvents like glycerol (B35011) or propylene (B89431) glycol can lower the dielectric constant of the aqueous solution, which may slow degradation pathways such as deamidation. mdpi.com The choice of buffer can also be significant, as some buffer components can directly bind to and stabilize the conformation of a molecule. mdpi.com

For enzyme-based research reagents used in CMP synthesis or modification, immobilization is a proven technique for enhancing stability. mdpi.com Co-immobilizing enzymes on supports, such as nanostructured carriers or within metal-nucleotide hydrogels, can improve their resistance to changes in pH and temperature, as well as allow for recycling, which is beneficial for continuous processes. mdpi.com

Table 5: Strategies for Enhancing the Stability of CMP Reagents

StrategyMechanism of ActionExample ApplicationReference
Chemical ModificationReplacing chemically labile groups with more stable alternatives.Substituting the carboxylic acid in CMP-Neu5Ac with an amide to prevent acid hydrolysis. researchgate.net
Use of Co-solventsAltering the properties of the solvent (e.g., dielectric constant) to slow degradation reactions.Adding glycerol or ethanol (B145695) to an aqueous solution to reduce deamidation or isomerization rates. mdpi.com
Enzyme ImmobilizationConfining enzymes to a solid support material.Immobilizing cytidine kinase on nanoparticles to improve its thermal and pH stability for CMP synthesis. mdpi.com
Optimized FormulationCareful selection of pH, buffer type, and excipients.Using a citrate (B86180) buffer, which can bind to and confer conformational stability to peptides. mdpi.com
Lyophilization (Freeze-Drying)Removing water to prevent aqueous degradation pathways.Storing CMP (hydrochloride) as a dry powder to ensure long-term stability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.